Oxalic acid

Catalog No.
S573657
CAS No.
144-62-7
M.F
C2H2O4
C2H2O4
(COOH)2
M. Wt
90.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalic acid

CAS Number

144-62-7

Product Name

Oxalic acid

IUPAC Name

oxalic acid

Molecular Formula

C2H2O4
C2H2O4
(COOH)2

Molecular Weight

90.03 g/mol

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)

InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O

Solubility

50 to 100 mg/mL at 75 °F (NTP, 1992)
100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G
VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER
Water solubility of 220,000 mg/l at 25 °C
220 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 9-10 (moderate)
14%

Synonyms

Acid, Oxalic, Aluminum Oxalate, Ammonium Oxalate, Chromium (2+) Oxalate, Chromium (3+) Oxalate (3:2), Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron (2+) Oxalate (1:1), Iron (3+) Oxalate, Iron Oxalate, Magnesium Oxalate, Magnesium Oxalate (1:1), Manganese (2+) Oxalate (1:1), Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Oxalate, Aluminum, Oxalate, Chromium, Oxalate, Diammonium, Oxalate, Dilithium, Oxalate, Dipotassium, Oxalate, Disodium, Oxalate, Ferric, Oxalate, Iron, Oxalate, Magnesium, Oxalate, Monoammonium, Oxalate, Monohydrogen Monopotassium, Oxalate, Monopotassium, Oxalate, Monosodium, Oxalate, Potassium, Oxalate, Potassium Chromium, Oxalate, Sodium, Oxalic Acid, Potassium Chromium Oxalate, Potassium Oxalate, Potassium Oxalate (2:1), Sodium Oxalate

Canonical SMILES

C(=O)(C(=O)O)O

Miticide in Apiculture:

  • Varroa destructor Control: One of the most significant research applications of oxalic acid lies in its role as a miticide for honey bees. It effectively controls Varroa destructor, a parasitic mite responsible for significant honey bee colony losses worldwide . This research has led to the development of commercially available oxalic acid-based products (e.g., Api-Bioxal) used by beekeepers for Varroa mite management .

Analytical Chemistry:

  • Metal Chelation and Detection: Oxalic acid's ability to form stable complexes with metal ions makes it valuable in analytical chemistry. Researchers utilize it for metal ion chelation and detection in various environmental and biological samples . This application often involves techniques like spectrophotometry and atomic absorption spectroscopy for quantitative analysis of metal content.

Material Science and Bioscience:

  • Biomineralization Studies: Oxalic acid plays a role in biomineralization research, investigating the formation of mineralized structures in living organisms. It serves as a model system for understanding the mechanisms of calcium oxalate crystal formation in bones and kidney stones . Additionally, it aids in studying the role of oxalic acid in plant-pathogen interactions and plant defense mechanisms.

Environmental Research:

  • Soil and Water Analysis: Oxalic acid can be used to extract organic matter from soil and water samples for further analysis. This application helps researchers understand the composition and dynamics of soil organic matter, which plays a crucial role in soil fertility and carbon sequestration .

Cell Biology and Toxicology Research:

  • Intracellular Oxalate Levels: Research in cell biology and toxicology explores the role of oxalic acid in various cellular processes and its potential contribution to cellular stress and toxicity. Scientists investigate the regulation and dysregulation of intracellular oxalate levels and their impact on cellular health and disease development .

Oxalic acid, also known as ethanedioic acid, is a colorless, crystalline organic compound with the chemical formula C2H2O4C_2H_2O_4. It is classified as a dicarboxylic acid due to the presence of two carboxyl groups (-COOH) in its molecular structure. Oxalic acid is naturally found in various plants, particularly in the leaves of wood sorrel and rhubarb, where it exists primarily as potassium or calcium salts. It is recognized for its strong acidic properties, surpassing those of acetic acid, and can form a dihydrate (C2H2O42H2OC_2H_2O_4\cdot 2H_2O) in its hydrated form .

In biological systems, oxalic acid can bind to minerals like calcium, forming calcium oxalate crystals. Excessive oxalate intake or impaired oxalate excretion can contribute to kidney stone formation.

Oxalic acid is toxic and can cause irritation, vomiting, diarrhea, and kidney damage if ingested in large quantities. It is also a skin irritant and can cause burns upon prolonged contact.

Safety Precautions:

  • Wear gloves and eye protection when handling oxalic acid.
  • Work in a well-ventilated area.
  • Avoid inhalation and ingestion.
  • Store in a cool, dry place away from incompatible materials.

  • Neutralization Reactions: Oxalic acid can neutralize bases, forming salts such as sodium oxalate when reacted with sodium hydroxide:
    C2H2O4+2NaOHNa2C2O4+2H2OC_2H_2O_4+2NaOH\rightarrow Na_2C_2O_4+2H_2O
  • Decomposition: Upon heating or reaction with concentrated sulfuric acid, oxalic acid decomposes to produce carbon monoxide and carbon dioxide:
    C2H2O4H2SO4CO+CO2+H2OC_2H_2O_4\xrightarrow{H_2SO_4}CO+CO_2+H_2O
  • Oxidation Reactions: Oxalic acid can be oxidized to carbon dioxide when treated with strong oxidizing agents like potassium permanganate .

In biological contexts, oxalic acid has notable effects:

  • Toxicity: While it is naturally present in many plants, excessive consumption can lead to toxicity. Oxalic acid binds with calcium ions, forming insoluble calcium oxalate crystals that can contribute to kidney stones in humans .
  • Enzyme Inhibition: The conjugate base of oxalic acid, known as oxalate, acts as a competitive inhibitor of lactate dehydrogenase, an enzyme crucial for anaerobic metabolism. This inhibition may have implications for cancer metabolism due to the reliance of cancer cells on anaerobic pathways .

Oxalic acid can be synthesized through various methods:

  • Oxidation of Carbohydrates: The oxidation of carbohydrates such as sucrose using concentrated nitric acid and vanadium pentoxide as a catalyst is a common laboratory method:
    C12H22O11+HNO3C2H2O4+byproductsC_{12}H_{22}O_{11}+HNO_3\rightarrow C_2H_2O_4+\text{byproducts}
  • Heating Sodium Formate: Industrially, oxalic acid is produced by heating sodium formate in the presence of sodium hydroxide:
    NaHCOOheatNa2C2O4NaHCOO\xrightarrow{heat}Na_2C_2O_4
    followed by treatment with sulfuric acid to yield oxalic acid .
  • Oxidation of Ethylene Glycol: Another method involves the oxidation of ethylene glycol using dilute nitric acid:
    C2H6O2+HNO3C2H2O4+byproductsC_2H_6O_2+HNO_3\rightarrow C_2H_2O_4+\text{byproducts}

Oxalic acid has diverse applications across various industries:

  • Cleaning Agent: It is widely used as a rust remover and scale cleaner due to its ability to convert insoluble iron compounds into soluble complexes .
  • Textile Industry: Utilized in dyeing processes and as an acid rinse in laundries.
  • Chemical Manufacturing: Serves as a precursor for producing other chemicals and is involved in esterification reactions due to its two carboxyl groups.
  • Pharmaceuticals: Used in the formulation of certain medications and ointments .

Research has shown that oxalic acid interacts significantly with various substances:

  • Metal Complexation: Oxalic acid forms stable complexes with metals such as calcium and iron, which can influence biological availability and toxicity.
  • Reactivity with Oxidizers: It reacts violently with strong oxidizers (e.g., chlorine), which can lead to hazardous situations if not handled properly .

Several compounds share similarities with oxalic acid due to their structural characteristics or functional groups. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Malonic AcidC3H4O4C_3H_4O_4Contains three carbon atoms; used in synthesis of pharmaceuticals.
Succinic AcidC4H6O4C_4H_6O_4Four carbon atoms; important in metabolic pathways (Krebs cycle).
Fumaric AcidC4H4O4C_4H_4O_4Unsaturated dicarboxylic acid; used in food industry as an acidity regulator.
Maleic AcidC4H4O4C_4H_4O_4Isomer of fumaric acid; used in polymer production.

Uniqueness of Oxalic Acid

Oxalic acid's unique properties stem from its strong acidity compared to other dicarboxylic acids and its ability to form insoluble salts with calcium. Its dual carboxylic nature allows it to participate effectively in esterification reactions and complexation processes that are not as prevalent in similar compounds .

Physical Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals
Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER.
Colorless, odorless powder or granular solid.
Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]

Color/Form

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA
Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

89.99530854 g/mol

Monoisotopic Mass

89.99530854 g/mol

Boiling Point

Sublimes (NIOSH, 2024)
sublimes
Sublimes

Heavy Atom Count

6

Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.3

Density

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink
1.90 @ 17 DEG/4 °C, ALPHA
1.9 g/cm³
1.90

LogP

-0.81

Odor

Odorless.

Decomposition

... DECOMP PRODUCTS INCL CARBON MONOXIDE & FORMIC ACID.

Melting Point

372 °F (Decomposes) (NTP, 1992)
189.5 °C (DECOMPOSES)
189.5 °C
372 °F
215 °F (Sublimes)

UNII

9E7R5L6H31

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

MeSH Pharmacological Classification

Reducing Agents

Mechanism of Action

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues.

Vapor Pressure

0.001 mmHg at 68 °F (NTP, 1992)
0.000234 [mmHg]
0.54 mm @ 105 °C
<0.001 mmHg

Pictograms

Irritant

Irritant

Other CAS

144-62-7
553-91-3
6153-56-6

Absorption Distribution and Excretion

TARTARIC & OXALIC ACIDS ARE EXCRETED IN URINE UNCHANGED.
The absorption of (14)C-labelled oxalic acid was studied in Wistar rats, CD-1 mice and NMRI mice. Oxalic acid in solution was given to the animals by gavage either with water alone or with 0.625 g/kg body wt of xylitol. Both xylitol adapted animals and animals not previously exposed to xylitol were used. Adaptation to xylitol diets enhanced the absorption and urinary excretion of the label (oxalic acid) in both strains of mice but not in rats. Earlier studies have indicated a high incidence of bladder calculi in mice but not in rats fed high amounts of xylitol. The results of the present study offer one likely explanation for the increased formation of bladder calculi as a result of over saturation of urine with oxalate.

Metabolism Metabolites

IN RABBIT, MAJOR END-PRODUCT OF METAB OF (14)C-ETHYLENE GLYCOL IS RESP CARBON DIOXIDE (60% OF DOSE IN 3 DAYS), & METABOLITES EXCRETED IN URINE ARE UNCHANGED ETHYLENE GLYCOL (10%) & OXALIC ACID (0.1%). ... GLYCOLALDEHYDE, GLYCOLLIC ACID & GLYOXYLIC ACID ARE INTERMEDIATES IN CONVERSION TO CARBON DIOXIDE.
IN OXIDATIVE METAB OF ETHYLENE GLYCOL IN MAMMALS, SPECIES VARIATIONS OCCUR WHICH EXPLAIN ... DIFFERENCES IN TOXICITY. GLYCOL IS OXIDIZED BY MAJOR PATHWAY INTO CARBON DIOXIDE, & BY MINOR PATHWAY TO ... OXALIC ACID. EXTENT OF FORMATION OF OXALIC ACID IS DEPENDENT ON DOSE LEVEL, BUT HAS ... BEEN SHOWN TO VARY WITH SPECIES ...
INITIAL STEPS IN OXIDATION OF ETHYLENE GLYCOL TO DIALDEHYDE (GLYOXAL) & TO GLYOXYLIC ACID SEEM TO BE MEDIATED BY ALC DEHYDROGENASE; DECARBOXYLATION OF GLYOXYLIC ACID YIELDS CARBON DIOXIDE & FORMIC ACID. GLYOXYLIC ACID IS ALSO OXIDIZED TO OXALIC ACID.
Piridoxilate is an association of glyoxylic acid and pyridoxine in which pyridoxine is supposed to facilitate in vivo transformation of glyoxylic acid to glycine rather than to oxalic acid. However, it has recently been shown that long term treatment with piridoxilate may result in over production of oxalic acid and in calcium oxalate nephrolithiasis. A patient in whom piridoxilate induced both oxalate nephrolithiasis and chronic oxalate nephropathy with renal insufficiency, an association that has not been previously described, was reported. Therefore, piridoxilate should be added to the list of chemicals responsible for chronic oxalate nephropathy.
Cyclosporin A interferes with oxalate metabolism and, therefore, should be given with utmost caution in patients with primary hyperoxaluria.
Oxalic acid is not metabolized but excreted in the urine.

Associated Chemicals

Oxalic acid dihydrate;6153-56-6

Wikipedia

Oxalic acid
Magnesium oxalate
Metoprolol

Drug Warnings

Ascorbic acid ingestion in high doses is associated with oxalate deposition in tissue in dialysis patients. /Oxalates/

Use Classification

Fragrance Ingredients
Hazard Classes and Categories -> Corrosives
Cosmetics -> Chelating

Methods of Manufacturing

MADE BY PASSING CARBON MONOXIDE INTO CONCENTRATED SODIUM HYDROXIDE OR BY HEATING SODIUM FORMATE IN PRESENCE OF SODIUM HYDROXIDE OR SODIUM CARBONATE.
OXALIC ACID IS PRODUCED COMMERCIALLY BY NITRIC ACID OXIDATION OF STARCH, SUGAR, OR ETHYLENE GLYCOL
OXALIC ACID IS A CO-PRODUCT OF THE FERMENTATION OF MOLASSES TO CITRIC ACID. OXALIC ACID CAN BE MADE BY FUSING SAWDUST (OR OTHER FORMS OF CELLULOSE) WITH A MIXTURE OF SODIUM HYDROXIDE AND POTASSIUM HYDROXIDE. TEXACO WAS GRANTED A PATENT IN 1973 FOR THE ELECTROLYTIC SYNTHESIS OF OXALIC ACID FROM CARBON DIOXIDE AND HYDROGEN.

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Services
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Ethanedioic acid: ACTIVE
Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-: INACTIVE
IT IS A PRODUCT OF THE METABOLISM OF MANY MOLDS, SEVERAL SPECIES OF PENICILLIUM & ASPERGILLUS CONVERT SUGAR INTO CALCIUM OXALATE WITH 90% YIELD UNDER OPTIMUM CONDITIONS.
BY 1983, /MOST USA PRODUCERS/ HAD ENDED PRODUCTION AND USA DEMAND HAS BEEN FILLED BY IMPORTS, PRINCIPALLY FROM CHINA AND BRAZIL

Analytic Laboratory Methods

VEGETABLE PRODUCTS: TITRATION OR ATOMIC ABSORPTION SPECTROPHOTOMETRY.
AIR SAMPLE. PROCEDURE: TITRATION.

Clinical Laboratory Methods

APPLICATION: SERUM OR URINE. METHOD: FLUORESCENCE ANALYSIS.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED LOCATION. /OXALIC ACID DIHYDRATE/

Interactions

A number of sulfhydryl compounds were shown to inhibit CO2 and oxalate formation from glyoxylate by rat liver homogenates and hepatocytes. The most significant inhibition occurred with cysteine and this inhibition was concentration dependent. In rats made hyperoxaluric by administering ethylene glycol in their drinking water, daily intraperitoneal injections of cysteine caused a rapid and marked decrease in urinary oxalate excretion which was maintained over the duration of the treatment (28 days). Over this time period, the level of urinary oxalate excretion inthese ethylene glycol treated rats was reduced to that of the controls.It is postulated that the decrease is due to the formation of acysteine-glyoxylate adduct, 2-carboxy-4-thiazolidine carboxylate, which prevents glyoxylate being further oxidized to oxalate. Cysteine or similar sulphydryl compounds may therefore have potential as therapeutic agents in the prevention of renal stones.
The study was conducted to investigate the effect of vitamin A, B1 and B6 deficiency on oxalate metabolism in rats. A significant hyperoxaluria was the common observation in all the three vitamin deficiencies (vitamin B6 greater than vitamin A greater than vitamin B1). The activities of hepatic glycolate oxidase and glycolate dehydrogenase were markedly enhanced in vitamin A and vitamin B6 deficient rats. However, lactate dehydrogenase levels remained unaltered in these deficiencies as compared to their respective pair fed controls. Vitamin B1 deficiency of 4 weeks duration could augment the activity of glycolate oxidase only, with no alterations in the glycolate dehydrogenase and lactate dehydrogenase levels. Intestinal oxalate uptake studies revealed increased bioavailability of oxalate from the gut in vitamin A and vitamin B6 deficient rats. Thus, the results suggest the relative contribution of both exogenous as well as endogenous oxalate in the process of calculogenesis under various nutritional stress conditions in rat.
Hyperoxalemia can be aggravated by vitamin C supplementation in regular hemodialysis patients. The present study was undertaken to examine the validity of this observation in an experimental setting. Fifty five-sixths nephrectomized rats were divided into two groups: 30 rats were allowed free access to water containing 8 mg/ml of vitamin C (100-160 mg/100 g/24 hr) and the remainder given tap water without vitamin C. The serum creatinine increased and the hematocrit decreased gradually; however, there was no difference between the two groups. Plasma vitamin C, oxalate and urinary oxalate levels were higher in the vitamin treated group than the nontreated rats. Histological examination revealed glomerular and interstitial fibrosis and round cell infiltration as well as tubular cyst formation. Oxalate deposits in renal tubules were found only in vitamin C-treated rats with advanced renal failure. Nontreated animals with equally advanced renal impairment showed no oxalate deposits. These results confirm previous clinical findings that vitamin C supplementation aggravates the secondary oxalosis of chronic renal failure.
Male Wistar strain rats which had been fed a glycolic acid diet developed severe nephrocalcinosis with urinary calculi within 4 weeks. Rats fed the same diet with citrate salts added had, however, either slight or no nephrocalcinosis without any stones in the urinary system. Nephrocalcinosis intermediate between those in the citrate groups and the glycolic acid group, with some urinary calculi, was observed in the citric acid group. During the experiment, the urinary oxalate concentration increased markedly and was higher in the citrate and citric acid than in the glycolic acid group. The urinary citrate concentration was significantly higher in the citrate groups and lower in the citric acid and glycolic acid groups. Therefore, citrate salts can be concluded to inhibit nephrocalcinosis and calculi formation as a result of decreased urinary saturation by means of increase in urinary citrate, in spite of a slight increase in the urinary oxalate.
For more Interactions (Complete) data for OXALIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

OXALIC ACID CAN BE DEHYDRATED BY CAREFUL DRYING @ 100 °C, BUT LOSSES OCCUR THROUGH SUBLIMATION /OXALIC ACID DIHYDRATE/

Dates

Modify: 2023-08-15

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